molecular formula C8H11Cl3SSi B8436374 2-(3-Trichlorosilylpropyl)-5-methylthiophene

2-(3-Trichlorosilylpropyl)-5-methylthiophene

Cat. No. B8436374
M. Wt: 273.7 g/mol
InChI Key: KEYINHUVQPCKQK-UHFFFAOYSA-N
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Patent
US08475937B2

Procedure details

The hydrosilylation reaction of Example 1 was repeated using 4.5 g of 2-allyl-5-methylthiophene in place of 2-allylthiophene, 2.5 g of anhydrous toluene, 5.0 g of trichlorosilane, and 50 mg of Platinum Catalyst. 2-(3-Trichlorosilylpropyl)-5-methylthiophene was obtained as a colorless liquid: 1H NMR (CDCl3) δ 6.60 (m, 2H); 2.88 (t, 2H, J=7.2 Hz); 2.47 (s, 3H); 1.95 (m, 2H); 1.47 (m, 2H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
2.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][C:6]([CH3:9])=[CH:7][CH:8]=1)[CH:2]=[CH2:3].[Cl:10][SiH:11]([Cl:13])[Cl:12]>[Pt].C1(C)C=CC=CC=1>[Cl:10][Si:11]([Cl:13])([Cl:12])[CH2:3][CH2:2][CH2:1][C:4]1[S:5][C:6]([CH3:9])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C=C)C=1SC(=CC1)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]
Step Four
Name
Quantity
2.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrosilylation reaction of Example 1

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CCCC=1SC(=CC1)C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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